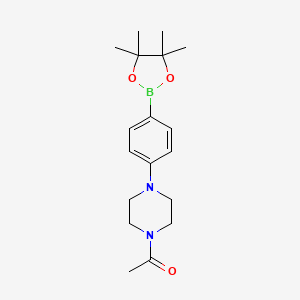

1-(苯磺酰基)-2-碘-4-甲基-7-氮杂吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

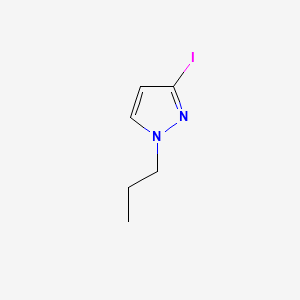

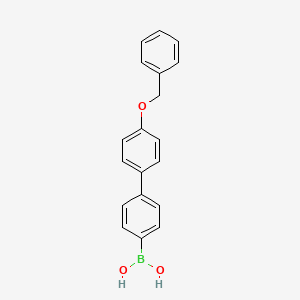

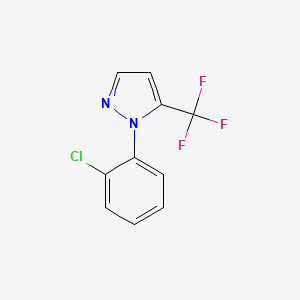

1-(Phenylsulphonyl)-2-iodo-4-methyl-7-azaindole, or PIMA, is an organic compound that has been studied for its various applications in organic synthesis, medicinal chemistry, and biochemistry. PIMA is a highly versatile compound, with a wide range of potential uses in both laboratory and industrial settings. This article will discuss the synthesis method of PIMA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

科学研究应用

Kinase Inhibitors

Azaindole derivatives, such as our compound, are increasingly used in the design of kinase inhibitors . These inhibitors are crucial in the treatment of various diseases, including cancer. The compound’s structure allows it to bind effectively to kinases, inhibiting their function and potentially stopping disease progression .

Oncology

The compound has potential applications in oncology, particularly in the treatment of hematopoietic and prostate cancer . For instance, PIM1 kinase, which is overexpressed in these cancers, is a validated target. PIM1 phosphorylates several proteins resulting in cell survival, proliferation, and migration .

Drug Design and Production

The compound’s indole moiety and sulfonamide analogs have been used as active ingredients in drug design and production . They exhibit a variety of pharmacological actions, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .

Bioisosteres of Indole or Purine Systems

The azaindole positional isomers, which associate a pyridine and a pyrrole ring by a fused C-C bond, possess all of the criteria necessary to be excellent bioisosteres of the indole or purine systems . These entities only differ by the substitution of a sp2 CH fragment by a sp2 nitrogen atom and vice versa .

Drug Optimization Strategies

Azaindoles are interesting in terms of drug optimization strategies. Modification of Lipinski’s rule of five, solubility, pK A and lipophilicity, target binding and ADME-tox properties can be modulated and finely tuned using the azaindole core instead of other bicyclic fused heterocycles .

Antiviral Properties

Indole derivatives, including our compound, have been reported to possess antiviral properties . This makes them potential candidates for the development of new antiviral drugs .

属性

IUPAC Name |

1-(benzenesulfonyl)-2-iodo-4-methylpyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IN2O2S/c1-10-7-8-16-14-12(10)9-13(15)17(14)20(18,19)11-5-3-2-4-6-11/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKTZEGYISMNLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(N(C2=NC=C1)S(=O)(=O)C3=CC=CC=C3)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B595138.png)

![(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B595139.png)